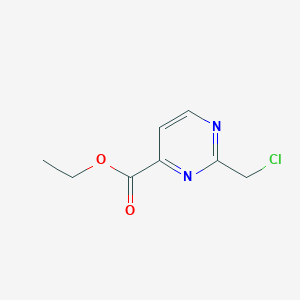

Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate

CAS No.: 944899-56-3

Cat. No.: VC2717283

Molecular Formula: C8H9ClN2O2

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 944899-56-3 |

|---|---|

| Molecular Formula | C8H9ClN2O2 |

| Molecular Weight | 200.62 g/mol |

| IUPAC Name | ethyl 2-(chloromethyl)pyrimidine-4-carboxylate |

| Standard InChI | InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-3-4-10-7(5-9)11-6/h3-4H,2,5H2,1H3 |

| Standard InChI Key | BWWVNTAOLMMBDZ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NC(=NC=C1)CCl |

| Canonical SMILES | CCOC(=O)C1=NC(=NC=C1)CCl |

Introduction

Chemical Properties and Structure

Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate is characterized by a pyrimidine ring substituted with a chloromethyl group at the 2-position and an ethyl ester group at the 4-position. The compound exhibits unique chemical properties due to this specific structural arrangement.

Identification and Physical Properties

The compound possesses the following identifying characteristics:

| Property | Value |

|---|---|

| CAS Number | 944899-56-3 |

| Molecular Formula | C8H9ClN2O2 |

| Molecular Weight | 200.62 g/mol |

| SMILES Code | O=C(C1=NC(CCl)=NC=C1)OCC |

| MDL Number | MFCD10697345 |

The physical properties of the compound include its solid state at room temperature and specific reactivity patterns dictated by its functional groups .

Structural Features

The compound features three key functional components:

-

A pyrimidine heterocyclic core (providing nitrogen atoms for potential hydrogen bonding)

-

A chloromethyl group at the 2-position (providing a reactive site for nucleophilic substitution)

-

An ethyl ester group at the 4-position (providing a site for hydrolysis or transesterification)

These structural elements contribute to its reactivity profile and potential applications in chemical synthesis.

Synthesis and Preparation

The synthesis of ethyl 2-(chloromethyl)pyrimidine-4-carboxylate typically involves chlorination and carboxylation reactions of pyrimidine derivatives. These processes require careful control of reaction conditions to achieve high yields and purity.

Reaction Conditions

The synthesis typically requires:

-

Controlled temperature conditions (often below 100°C)

-

Appropriate solvents (commonly polar aprotic solvents)

-

Catalysts for specific transformation steps

-

Careful purification procedures to achieve high purity

Reaction conditions must be carefully monitored to prevent side reactions and maximize yield.

| Safety Parameter | Classification |

|---|---|

| Signal Word | Danger |

| Hazard Class | 8 |

| UN Number | 3261 |

| Packing Group | III |

| GHS Hazard Statements | H302, H315, H318, H335 |

| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 |

These classifications indicate potential for acute toxicity, skin irritation, serious eye damage, and respiratory tract irritation .

Comparison with Related Compounds

Several structurally related compounds share similarities with ethyl 2-(chloromethyl)pyrimidine-4-carboxylate but differ in important ways.

Structural Analogs

| Compound | CAS Number | Key Structural Difference |

|---|---|---|

| Ethyl 4-(chloromethyl)pyrimidine-2-carboxylate | 944902-40-3 | Positioning of functional groups (chloromethyl at 4-position, ester at 2-position) |

| Ethyl 2-chloropyrimidine-4-carboxylate | 1196152-00-7 | Direct chlorination on pyrimidine ring instead of chloromethyl group |

| Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | 188781-08-0 | Methyl group at 4-position, chlorine directly on ring, ester at 5-position |

| Ethyl 2-(chloromethyl)thiazole-4-carboxylate | 842130-48-7 | Thiazole ring instead of pyrimidine ring |

These structural differences can significantly affect physical properties, reactivity patterns, and biological activities .

Functional Differences

The positioning of functional groups on the pyrimidine ring significantly affects:

-

Electronic distribution within the molecule

-

Hydrogen bonding capabilities

-

Metabolic stability and pharmacokinetics

-

Target binding specificity in biological systems

Such differences make each compound unique in its chemical behavior and potential applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume